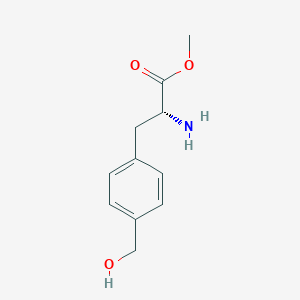
(R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate is a chemical compound with the molecular formula C11H15NO3. It is a derivative of phenylalanine, an essential amino acid, and is often used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanoic acid. This process can be achieved using methanol and a suitable acid catalyst under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: ®-2-amino-3-(4-carboxyphenyl)propanoic acid.
Reduction: ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanol.
Substitution: Various amides and esters depending on the substituent used.
Scientific Research Applications
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanoic acid
- ®-2-amino-3-(4-(methoxymethyl)phenyl)propanoate
- ®-2-amino-3-(4-(hydroxyphenyl)propanoate
Uniqueness
®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its hydroxymethyl group provides additional reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10(12)6-8-2-4-9(7-13)5-3-8/h2-5,10,13H,6-7,12H2,1H3/t10-/m1/s1 |
InChI Key |
SUGHGXRTEJXEIS-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)CO)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


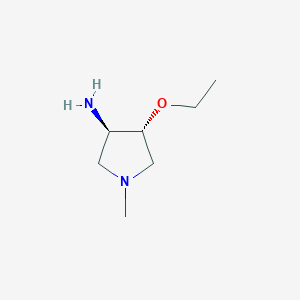

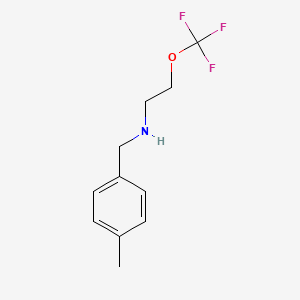
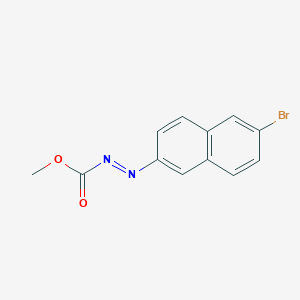
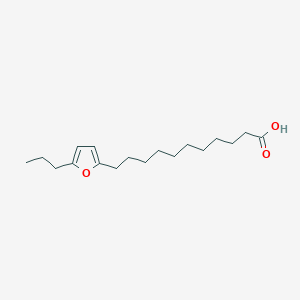

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)

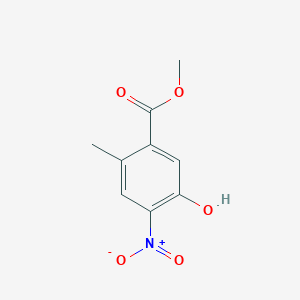
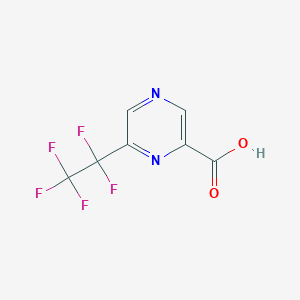
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
